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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic band structure of

rhodium oxides, with a primary focus on rhodium sesquioxide (Rh₂O₃) and rhodium dioxide

(RhO₂). The information presented herein is curated from a range of theoretical and

experimental studies, offering insights into the material's fundamental electronic properties

crucial for applications in catalysis, electronics, and potentially drug development, where

understanding redox properties and surface interactions is paramount.

Introduction to Rhodium Oxides
Rhodium oxides are a class of inorganic compounds with rhodium in various oxidation states.

The most commonly studied phases are Rh₂O₃ and RhO₂. These materials are gaining

significant interest due to their notable p-type conductivity, catalytic activity, and potential use in

forming high-quality p-n heterojunctions.[1] A thorough understanding of their electronic band

structure is essential for tailoring their properties for specific technological applications.

Crystal Structure of Rhodium Oxides
The electronic properties of a material are intrinsically linked to its crystal structure. Rhodium
oxides crystallize in several forms, with the corundum-type structure being prevalent for

Rh₂O₃.

Rhodium Sesquioxide (Rh₂O₃):
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Rh₂O₃ commonly exists in a corundum-type structure belonging to the trigonal space group R-

3c.[2][3] In this structure, each Rh³⁺ ion is octahedrally coordinated to six O²⁻ ions.[2][3]

Another orthorhombic phase (space group Pbcn) is also known.[4][5]

Rhodium Dioxide (RhO₂):

RhO₂ adopts a rutile-type structure, which is common for metal dioxides. It crystallizes in the

tetragonal P4₂/mnm space group, where each Rh⁴⁺ ion is octahedrally coordinated to six O²⁻

ions.[6]

Quantitative Data Summary
The following tables summarize the key quantitative data for the electronic band structure and

crystal lattice of various rhodium oxides as reported in the literature.

Table 1: Lattice Parameters of Rhodium Oxides
Rhodi
um
Oxide
Phas
e

Cryst
al
Syste
m

Spac
e
Grou
p

a (Å) b (Å) c (Å) α (°) β (°) γ (°)
Sourc
e

α-

Rh₂O₃

Trigon

al
R-3c 5.14 5.14 13.89 90 90 120 [3]

α-

Rh₂O₃

Trigon

al
R-3c 5.577 5.577 5.577 90 90 120 [2]

Rh₂O₃

Orthor

hombi

c

Pbcn - - - - - - [4]

RhO₂
Tetrag

onal

P4₂/m

nm
- - - - - - [6]

Note: Dashes indicate data not readily available in the initial search results.

Table 2: Electronic Band Gap of Rhodium Oxides
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Rhodium
Oxide Phase

Method
Band Gap
Type

Band Gap (eV) Source

α-Rh₂O₃ Experimental Indirect 1.22 [1][7]

α-Rh₂O₃ Experimental Direct 3.40 [1][7]

α-Rh₂O₃ DFT (PBEsol) Indirect - [1]

α-Rh₂O₃ DFT (HSE06) Indirect 3.12 [1]

α-Rh₂O₃ DFT (HSE06) Direct 3.40 [1]

α-Rh₂O₃ DFT (GGA) - 0.2 [8]

α-Rh₂O₃
DFT+U (U=3.5

eV)
- 1.14 [8][9]

Rh₂O₃

(orthorhombic)
DFT - 0.569 [4]

Note: Different computational methods yield varying band gap values, often underestimating

experimental values. The DFT+U method provides a correction that can lead to better

agreement with experimental data.

Experimental and Computational Methodologies
The determination of the electronic band structure of rhodium oxides relies on a combination

of experimental techniques and theoretical calculations.

Experimental Protocols
While detailed experimental protocols are not exhaustively provided in the initial search, the

primary methods for characterizing the electronic structure of materials like rhodium oxides

include:

Optical Spectroscopy: Techniques like UV-Vis absorption spectroscopy are used to

determine the optical band gap. The absorption of photons excites electrons from the

valence band to the conduction band, and the energy at which absorption begins

corresponds to the band gap.
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X-ray Photoelectron Spectroscopy (XPS): This technique is used to probe the core level and

valence band electronic states, providing information about the density of states and the

chemical environment of the constituent atoms.

Computational Protocols: A DFT-Based Workflow
First-principles calculations based on Density Functional Theory (DFT) are the most common

theoretical tools for investigating the electronic band structure of rhodium oxides.[1][8][10]

A typical workflow for these calculations is as follows:

Structure Definition: The calculation begins with the definition of the crystal structure,

including the lattice parameters and atomic positions. This information is often obtained from

experimental data.

Self-Consistent Field (SCF) Calculation: An SCF calculation is performed to determine the

ground-state electron density of the system. This is an iterative process where the Kohn-

Sham equations are solved until the electron density converges.

Band Structure Calculation: Using the converged electron density from the SCF step, the

electronic band structure is calculated along high-symmetry directions in the Brillouin zone.

Density of States (DOS) Calculation: The DOS, which represents the number of available

electronic states at each energy level, is also calculated. This provides further insight into the

contributions of different atomic orbitals to the electronic bands.

To improve the accuracy of band gap calculations, especially for transition metal oxides with

strongly correlated d-electrons, standard DFT methods are often extended:

DFT+U: This method adds a Hubbard U term to the DFT functional to better describe the on-

site Coulomb interactions of localized d-electrons.[8][9]

Hybrid Functionals (e.g., HSE06): These functionals mix a portion of exact Hartree-Fock

exchange with a standard DFT exchange-correlation functional, often leading to more

accurate band gap predictions.[1]
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GW Approximation: This is a more computationally expensive method that goes beyond DFT

to calculate the quasiparticle energies, providing a more accurate description of the

electronic band structure.[1]
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Caption: A typical workflow for the computational determination of electronic band structure

using DFT.

Discussion and Conclusion
The electronic band structure of rhodium oxides, particularly Rh₂O₃, has been investigated

through both experimental and theoretical approaches. The corundum-type α-Rh₂O₃ is an
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indirect band gap semiconductor with a significant difference between its indirect and direct

band gaps.[1][7] Computational studies highlight the importance of using methods beyond

standard DFT, such as DFT+U and hybrid functionals, to accurately predict the band gap and

electronic properties of these materials.[1][8] The p-type conductivity of Rh₂O₃ arises from its

valence band structure, which has contributions from both Rh 4d and O 2p orbitals.[1]

For professionals in drug development, the electronic properties of rhodium oxide surfaces

are of particular interest. The Lewis acidity of these surfaces, which is related to the electronic

structure, can influence their interaction with organic molecules and their catalytic activity in

relevant reactions.

Further research is needed to fully elucidate the electronic properties of less-studied phases

like RhO and to obtain more detailed experimental data to benchmark and refine theoretical

models. A deeper understanding of the surface electronic structure and its interplay with

adsorbates will be crucial for advancing the application of rhodium oxides in catalysis and

other fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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